molecular formula C8H16O3 B1583660 2,5-Diethoxytetrahydrofuran CAS No. 3320-90-9

2,5-Diethoxytetrahydrofuran

Cat. No.: B1583660
CAS No.: 3320-90-9
M. Wt: 160.21 g/mol
InChI Key: ZLKHNURELCONBB-UHFFFAOYSA-N
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Description

2,5-Diethoxytetrahydrofuran is an organic compound with the molecular formula C8H16O3. It is a derivative of tetrahydrofuran, characterized by the presence of two ethoxy groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is known for its applications in organic synthesis and various industrial processes.

Scientific Research Applications

2,5-Diethoxytetrahydrofuran finds applications in various fields of scientific research:

Safety and Hazards

2,5-Diethoxytetrahydrofuran is classified as a flammable liquid and vapor . It can cause serious eye irritation and is toxic if inhaled . Therefore, it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxytetrahydrofuran can be synthesized by treating 4,4-diethoxy-1-butanal with a strongly acidic ion exchange resin at temperatures ranging from 0°C to 70°C . This method ensures the formation of the desired compound with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of tetrahydrofuran followed by conversion with sodium ethylate . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxytetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It participates in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted and S-substituted derivatives.

Mechanism of Action

The mechanism of action of 2,5-Diethoxytetrahydrofuran involves its interaction with various molecular targets and pathways. It can act as a precursor in the formation of reactive intermediates, which then participate in further chemical transformations. The ethoxy groups enhance its reactivity, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: 2,5-Diethoxytetrahydrofuran is unique due to its ethoxy substituents, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy groups play a crucial role.

Properties

IUPAC Name

2,5-diethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHNURELCONBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(O1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954808
Record name 2,5-Diethoxyoxolanato
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3320-90-9
Record name 2,5-Diethoxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3320-90-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethoxytetrahydrofuran
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Record name 2,5-Diethoxytetrahydrofuran
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Record name 2,5-Diethoxyoxolanato
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Record name 2,5-diethoxytetrahydrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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